2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.
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Mechanism of Action
- This compound interacts with its targets through binding and inhibiting their enzymatic activity. This disruption affects downstream signaling pathways, leading to altered cellular processes .
Target of Action
- The primary targets of 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine include:
- These enzymes play a crucial role in cell signaling and growth. Ligand binding to receptor tyrosine kinases (RTKs) activates protein tyrosine kinases, leading to downstream signaling events . ERKs are involved in cell proliferation, differentiation, and survival. Inhibition of ERKs can impact cell growth and survival pathways . PI3K is essential for cell survival and proliferation. Inhibiting PI3K can disrupt cancer cell growth . mTOR regulates cell growth and metabolism. Inhibition of mTOR affects protein synthesis and cell cycle progression . BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Biochemical Pathways
- The affected pathways include:
Pharmacokinetics
- this compound is absorbed through various routes (e.g., oral, intravenous). Its lipophilicity allows it to diffuse into cells easily . Metabolized in the liver. Eliminated primarily through urine and feces.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway, which is essential for cell proliferation . Additionally, it interacts with proteins involved in cell signaling pathways, such as tyrosine kinases, which are critical for the regulation of cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53 and BAX while downregulating anti-apoptotic genes such as Bcl2 . This compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as DHFR, leading to enzyme inhibition . This binding disrupts the enzyme’s normal function, resulting in the accumulation of substrates and depletion of products necessary for cellular processes . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins, such as tyrosine kinases, thereby modulating gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The degradation products of the compound may also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in nucleotide synthesis, leading to altered levels of metabolites required for DNA and RNA synthesis . Additionally, it interacts with cofactors such as NADPH, which are essential for its enzymatic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within specific tissues . Its localization and accumulation within cells can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It may also be directed to specific organelles, such as the nucleus, where it can influence gene expression and DNA synthesis . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments .
Properties
IUPAC Name |
2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCVMCPCBCUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857282 | |
Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92350-63-5 | |
Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.